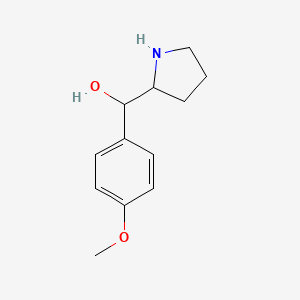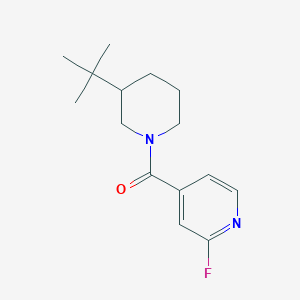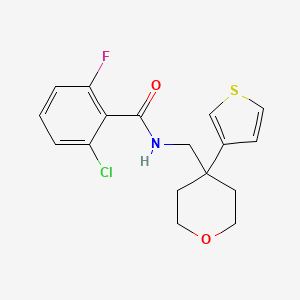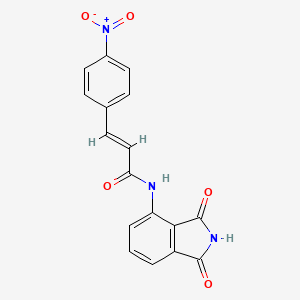
(4-Methoxyphenyl)(pyrrolidin-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methoxyphenyl)(pyrrolidin-2-yl)methanol is a chemical compound that belongs to the class of organic chemicals known as phenylmethylamines. It has a CAS Number of 1139238-49-5 and a molecular weight of 207.27 .
Molecular Structure Analysis
The molecular structure of this compound consists of a 4-methoxyphenyl group attached to a pyrrolidin-2-yl methanol group . Its molecular formula is C12H17NO2.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Additional physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the search results.Applications De Recherche Scientifique
Synthesis of Agrochemicals and Medicinal Compounds
The compound has been utilized in the synthesis of 5-methoxylated 3-pyrrolin-2-ones through the rearrangement of chlorinated pyrrolidin-2-ones. This process is significant for producing adducts that are useful in the preparation of agrochemicals or medicinal compounds (Ghelfi et al., 2003).
Novel Organic Compound Synthesis
Research has been conducted on the three-component synthesis and characterization of novel organic compounds, including 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile, using methanol as a starting material. This synthesis is crucial for exploring new chemical structures (Wu Feng, 2011).
Asymmetric Synthesis
The compound has been evaluated as a chiral auxiliary in the asymmetric synthesis of α-hydroxy esters. This application is essential for the development of stereochemically complex molecules in organic synthesis (Junyang Jung et al., 2000).
Organocatalysis
Research into the synthesis of diamine derivatives of α,α-diphenyl-(S)-prolinol, where (4-Methoxyphenyl)(pyrrolidin-2-yl)methanol is a key component, has been conducted. These compounds have been evaluated as organocatalysts in asymmetric Michael and Mannich reactions, highlighting their utility in organic synthesis (Reyes-Rangel et al., 2016).
Antiarrhythmic and Antihypertensive Effects
Research on 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, which includes compounds similar to this compound, has shown strong antiarrhythmic and antihypertensive activities. This highlights the potential therapeutic applications of these compounds in cardiovascular medicine (Malawska et al., 2002).
Photophysical Studies
Studies on photophysical characteristics of related compounds have been conducted, which is crucial for understanding the properties of this compound derivatives in light-absorbing and emitting materials (Behera et al., 2015).
Coordination Chemistry
The compound has been used in the synthesis of coordination compounds with potential applications in materials science and catalysis (Bourosh et al., 2018).
Molecular Structure and Electronic Properties
Theoretical studies on similar compounds have been conducted to understand their molecular structure and electronic properties, which is essential for the development of new materials and drugs (Cojocaru et al., 2013).
Mécanisme D'action
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . Pyrrolidine derivatives have been associated with a wide range of target selectivity .
Mode of Action
The pyrrolidine ring in the compound can contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This can lead to different binding modes to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been found to influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The presence of the pyrrolidine ring in the compound can influence its physicochemical parameters and potentially impact its bioavailability .
Result of Action
The pyrrolidine ring and its derivatives have been associated with a variety of biological activities, suggesting that the compound may have diverse effects at the molecular and cellular levels .
Analyse Biochimique
Biochemical Properties
It is known that the pyrrolidine ring, a key structural component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Cellular Effects
Compounds with a pyrrolidine ring have been reported to have various biological activities, which can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .
Molecular Mechanism
The molecular mechanism of action of (4-Methoxyphenyl)(pyrrolidin-2-yl)methanol is not well-defined. It is known that the pyrrolidine ring can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .
Temporal Effects in Laboratory Settings
It is known that this compound is stable at room temperature .
Dosage Effects in Animal Models
It is known that compounds with a pyrrolidine ring can have different biological profiles at different dosages .
Metabolic Pathways
It is known that compounds with a pyrrolidine ring can interact with various enzymes and cofactors .
Transport and Distribution
It is known that compounds with a pyrrolidine ring can interact with various transporters and binding proteins .
Subcellular Localization
It is known that compounds with a pyrrolidine ring can be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
Propriétés
IUPAC Name |
(4-methoxyphenyl)-pyrrolidin-2-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-15-10-6-4-9(5-7-10)12(14)11-3-2-8-13-11/h4-7,11-14H,2-3,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPOJMIWZUKSHFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2CCCN2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide](/img/structure/B2424313.png)
![1,7-dimethyl-3-(2-oxopropyl)-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2424314.png)

![7-Chloro-1-(2-methoxyphenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2424321.png)
![2-fluoro-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2424323.png)
![(3Z)-3-{[(4-methoxyphenyl)amino]methylidene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2424324.png)
![3-Methyl-6-[5-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2424327.png)

![2,2,2-trifluoroethyl N-{4-[(methylamino)carbonyl]benzyl}carbamate](/img/structure/B2424330.png)


![10-(4-ethylphenyl)-1-methyl-3-(4-methylbenzyl)-7,8,9,10-tetrahydro-1H-[1,3]diazepino[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2424333.png)


